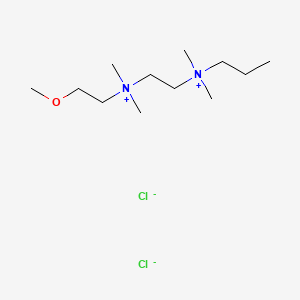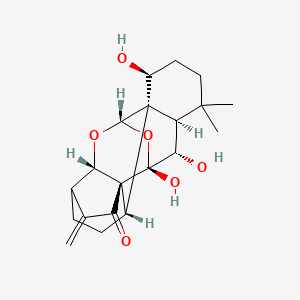
炔丙基-PEG4-酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG4-acid is a bifunctional triethyleneglycol derivative bearing a carboxy group and an alkyne moiety . It is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The carboxyl group of Propargyl-PEG4-acid can be activated with peptide coupling reagents like PyBOP or carbodiimides like EDC to form a stable amide linkage with amines . The alkyne group can be coupled with azides in a CuAAc reaction .Molecular Structure Analysis
The empirical formula of Propargyl-PEG4-acid is C12H20O6 . Its molecular weight is 260.28 . The elemental analysis shows that it contains C, 55.37%; H, 7.75%; O, 36.88% .Chemical Reactions Analysis
Propargyl-PEG4-acid is a click chemistry reagent. It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG4-acid is a liquid . Its refractive index is 1.460 . It has a density of 1.164 g/mL . It contains functional groups of alkyne and carboxylic acid . It should be stored at -20°C .科学研究应用
Bioconjugation
Propargyl-PEG4-acid can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is a critical step in many biological research and drug development processes. The propargyl group in Propargyl-PEG4-acid can react with azide-containing compounds using click chemistry, a reliable, and selective chemical reaction .
Synthesis of Small Molecules
Propargyl-PEG4-acid can be used as a building block for the synthesis of small molecules . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Synthesis of Biomolecule Conjugates
This compound can also be used in the synthesis of conjugates of small molecules and/or biomolecules . These conjugates often have improved properties compared to the individual components, such as increased stability or altered functionality .
Chemical Biology and Medicinal Chemistry
Propargyl-PEG4-acid is used as a tool compound in chemical biology and medicinal chemistry . It can be used to modify biological targets or to synthesize new drug molecules .
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
One specific application of Propargyl-PEG4-acid is its use in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .
Solubility in Biological Applications
The hydrophilic PEG linker in Propargyl-PEG4-acid facilitates solubility in biological applications . This is particularly important in drug delivery, where poor solubility can limit the effectiveness of potential therapeutic compounds .
作用机制
Target of Action
Propargyl-PEG4-acid is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules . It is also used in the creation of other tool compounds for chemical biology and medicinal chemistry that require ligation .
Mode of Action
The compound features a carboxylic acid at one end and a propargyl group at the other . It reacts with azide-containing compounds using click chemistry . This interaction allows the formation of complex molecular structures, making it a valuable tool in the synthesis of new biomaterials, carriers, and nanodevices .
Biochemical Pathways
Propargyl-PEG4-acid can be used in the synthesis of BTK-IAP PROTACs . These PROTACs act as stoichiometric degraders, resulting in the degradation of BTK protein . The degradation of BTK is a result of IAP E3 ligases family recruitment .
Pharmacokinetics
The hydrophilic PEG linker in Propargyl-PEG4-acid facilitates solubility in biological applications . This property enhances its bioavailability, making it a suitable candidate for various applications in medicinal chemistry and chemical biology .
Result of Action
In the context of BTK-IAP PROTACs, Propargyl-PEG4-acid contributes to the degradation of BTK protein . For instance, in THP-1 cells, a PROTAC incorporating Propargyl-PEG4-acid caused BTK degradation with a DC50 of 200 nM .
Action Environment
The action of Propargyl-PEG4-acid is influenced by environmental factors. For instance, its reactivity with azide-containing compounds is catalyzed by copper . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to be stored at -20°C .
安全和危害
Propargyl-PEG4-acid is classified as self-reactive chemicals (Type C), H242 . It is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . It may pose possible risks of impaired fertility and harm to unborn child .
未来方向
Propargyl-PEG4-acid can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Relevant Papers The synthesis of Propargyl-PEG4-acid and its potential applications have been discussed in several papers . For instance, it has been used as a promising material in biomedical applications such as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .
属性
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBXAUWIPBFEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-acid | |
CAS RN |
1415800-32-6 |
Source


|
| Record name | 4,7,10,13-tetraoxahexadec-15-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












